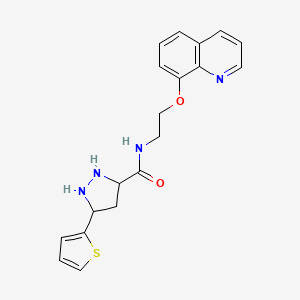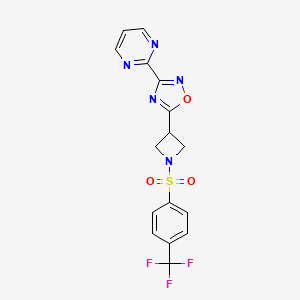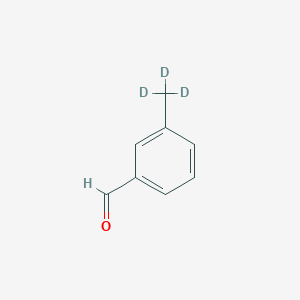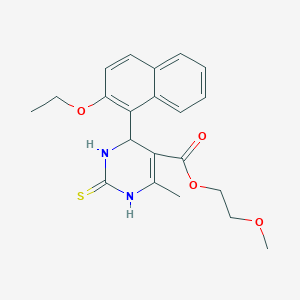![molecular formula C17H14FNO4 B2751238 N-([2,2'-bifuran]-5-ylmethyl)-2-(2-fluorophenoxy)acetamide CAS No. 2034563-46-5](/img/structure/B2751238.png)
N-([2,2'-bifuran]-5-ylmethyl)-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound you mentioned appears to contain a bifuran group, a fluorophenoxy group, and an acetamide group .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would involve a detailed examination of these reactions, including the reagents, conditions, and mechanisms involved .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This includes looking at the reactivity of the compound and how it interacts with various reagents .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Organic Synthesis and Catalysis
N-(2-Hydroxyphenyl)acetamide derivatives serve as intermediates in the synthesis of antimalarial drugs through chemoselective monoacetylation processes, utilizing catalysts like Novozym 435 for improved efficiency and selectivity (Magadum & Yadav, 2018). This highlights the compound's role in facilitating the production of crucial medicinal compounds through innovative synthetic pathways.
Radioligand Development for Brain Imaging
Compounds structurally related to N-([2,2'-bifuran]-5-ylmethyl)-2-(2-fluorophenoxy)acetamide, such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its derivatives, have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR), showing high binding affinity in rat brain autoradiograms. These developments contribute to the neuroimaging field, particularly in studying brain diseases and disorders through positron emission tomography (PET) scans (Zhang et al., 2003).
Antioxidant Activity and Lipid Peroxidation Inhibition
Phenolic derivatives, including those structurally similar to this compound, have been studied for their antioxidant properties. They exhibit varying degrees of efficacy in inhibiting lipid peroxidation and scavenging peroxyl radicals, suggesting potential applications in managing oxidative stress-related conditions (Dinis, Maderia, & Almeida, 1994).
Anti-inflammatory and Analgesic Activities
Derivatives of this compound have been synthesized and assessed for anti-inflammatory and analgesic properties. This research indicates the potential therapeutic applications of these compounds in treating inflammation and pain, with some derivatives showing significant activity in experimental models (Sunder & Maleraju, 2013).
Photovoltaic Efficiency and Environmental Sensors
Studies on benzothiazolinone acetamide analogs, sharing functional groups with this compound, have explored their potential in dye-sensitized solar cells (DSSCs) and as environmental sensors. These compounds exhibit promising light-harvesting efficiency and sensitivity to environmental pollutants, marking them as valuable in renewable energy technologies and environmental monitoring (Mary et al., 2020).
Mechanism of Action
If the compound is biologically active, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve looking at the compound’s pharmacokinetics (how it is absorbed, distributed, metabolized, and excreted by the body) and pharmacodynamics (its biochemical and physiological effects and mechanisms) .
Safety and Hazards
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4/c18-13-4-1-2-5-14(13)22-11-17(20)19-10-12-7-8-16(23-12)15-6-3-9-21-15/h1-9H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDGZEIKHYBMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(O2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride](/img/structure/B2751159.png)
![N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2751160.png)

![Ethyl 3-(4-methylphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751163.png)



![3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2751173.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2751174.png)

![3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2751176.png)


